N-[(4-chlorophenyl)methyl]thian-3-amine
Description
N-[(4-Chlorophenyl)methyl]thian-3-amine is a secondary amine featuring a thiane (a six-membered saturated sulfur-containing heterocycle) substituted at the 3-position with an amine group and a 4-chlorobenzyl moiety. The compound’s structure combines the electron-withdrawing 4-chlorophenyl group with the sulfur atom in the thiane ring, which may influence its electronic, physicochemical, and biological properties.
Properties
Molecular Formula |
C12H16ClNS |
|---|---|
Molecular Weight |
241.78 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]thian-3-amine |
InChI |
InChI=1S/C12H16ClNS/c13-11-5-3-10(4-6-11)8-14-12-2-1-7-15-9-12/h3-6,12,14H,1-2,7-9H2 |
InChI Key |
FRGKIFCJXLJZQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CSC1)NCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]thian-3-amine typically involves the reaction of 4-chlorobenzyl chloride with thian-3-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is typically heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]thian-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(4-chlorophenyl)methyl]thian-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]thian-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison
*Calculated based on molecular formula.
Key Observations :
- Heterocyclic Influence: The thiane ring in the target compound introduces a saturated sulfur environment, contrasting with the aromatic thiazole in or the open-chain structures in .
- Substituent Effects : The 4-chlorophenyl group (electron-withdrawing) contrasts with the 3-methoxyphenyl (electron-donating) group in and the 4-methoxyphenyl in . Chlorine’s electronegativity may enhance stability and lipophilicity compared to fluorine or methoxy groups .
Functional Group and Reactivity
Table 2: Functional Group Impact
Key Observations :
- The secondary amine in the target compound could exhibit moderate basicity, whereas amides (e.g., ) are less basic but more conformationally rigid.
Physicochemical Properties
Table 3: Predicted Physicochemical Properties
*Estimated using fragment-based methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
